(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide
Description
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is a chiral amide compound characterized by a cyclopropyl group and a 1-methyl-piperidin-4-ylmethyl substituent on the amide nitrogen. Its structure confers unique steric and electronic properties, making it a candidate for pharmaceutical intermediate applications .
Key identifiers include:
- CAS Numbers: 1307533-43-2 (unsubstituted piperidine variant) , 1216635-36-7 (benzyl-substituted analog) .
- Molecular Formula: The exact formula varies across sources due to substituent differences. For the target compound, the formula is inferred as C13H24N3O (based on substituent analysis). Discrepancies in literature (e.g., C10H21N3O in ) likely stem from variations in the piperidine or cyclopropyl groups .
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-10(14)13(17)16(12-3-4-12)9-11-5-7-15(2)8-6-11/h10-12H,3-9,14H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIOWXAJGGJZTN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CCN(CC1)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCN(CC1)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides or cyclopropyl carbinols under conditions that promote substitution reactions.
Attachment of the amino group: This can be done through reductive amination or other amination techniques.
Final coupling: The final step involves coupling the intermediate with the propionamide moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, pharmacological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact: The cyclopropyl group in the target compound may enhance metabolic stability compared to benzyl or thiadiazole analogs .
Pharmacological Activity :
- Only N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide () has demonstrated anti-cancer activity, suggesting that heterocyclic substituents (e.g., thiadiazole) may enhance cytotoxicity.
- The target compound’s lack of direct activity data highlights the need for further studies.
Physicochemical Properties :
- Molecular weights range from 199.29 g/mol () to 302.43 g/mol (), influencing bioavailability.
- Purity levels for analogs vary; e.g., the piperidine variant in has a minimum purity of 95% .
Research and Development Considerations
- Synthetic Challenges: The target compound’s stereochemistry (S-configuration) and cyclopropyl group necessitate precise synthetic protocols, as seen in ’s organoaluminum-mediated syntheses.
- Discontinued Status : Several analogs (e.g., ) are marked as discontinued, limiting commercial availability .
- Safety : Avoid prolonged exposure to eyes/skin, as advised for related amides ().
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group, a piperidine moiety, and an amine functional group, which contribute to its pharmacological properties. Its molecular formula is , and it is categorized as an amino acid derivative. The structure allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. The piperidine structure suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation:
- Neurotransmitter Modulation : The compound may influence serotonin and norepinephrine levels, similar to other compounds with antidepressant properties.
- Enzyme Interaction : It has been noted that the compound can act as an inhibitor or activator of specific enzymes, leading to various biological effects.
Biological Assays and Pharmacological Potential
Biological assays are crucial for evaluating the compound's activity against specific targets. Techniques such as high-throughput screening have been employed to assess its pharmacological potential. Preliminary studies indicate promising results in various areas:
- Antidepressant Properties : Similar compounds have shown efficacy in treating mood disorders by modulating neurotransmitter levels.
- Anticancer Activity : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, certain derivatives have demonstrated IC50 values indicating significant inhibitory effects on cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Compound A | Piperidine ring | Antidepressant | Selective serotonin reuptake inhibition |
| Compound B | Cyclopropyl group | Analgesic | Opioid receptor modulation |
| Compound C | Amine functional group | Antipsychotic | Dopamine receptor antagonism |
| This compound | Cyclopropyl + Piperidine | Potential antidepressant/anticancer | Unique combination of structural features |
This table highlights how this compound stands out due to its combination of structural elements that may confer distinct pharmacological properties not found in other similar compounds.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound. Notable findings include:
- Antidepressant Efficacy : In vitro studies have indicated that compounds with similar structures can significantly enhance serotonin levels in neuronal cultures, suggesting potential antidepressant effects.
- Cytotoxicity Against Cancer Cells : Preliminary data from cytotoxicity assays show that this compound may inhibit the growth of various cancer cell lines, with ongoing studies required to elucidate the mechanisms involved .
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. Results indicate promising inhibitory activity, warranting further investigation into its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
